3-[(4-fluorophenyl)sulfamoyl]benzoic Acid
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Overview
Description
“3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C13H10FNO4S . It is also known by the CAS number 300667-27-0 . This compound belongs to the class of organic compounds known as sulfanilides .
Molecular Structure Analysis
The molecular structure of “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” consists of a benzoic acid group attached to a fluorophenyl group via a sulfamoyl linkage . The average molecular weight is 294.279 Da .Scientific Research Applications
Inhibitor of Cytosolic Phospholipase A2α
The compound has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, and its inhibitors are expected to provide new treatment options for inflammatory conditions .
Structural Modification for Increased Potency
The compound can be structurally modified to increase its enzyme inhibitory potency . For instance, replacing the substituents on the sulfonamide nitrogen with other residues such as naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl moieties did not lead to a significant increase in activity .
Synthesis of 4-Sulfamoylbenzoyl Chloride
4-Sulfamoylbenzoic acid, which is structurally similar to the compound , is used to synthesize 4-sulfamoylbenzoyl chloride . It’s plausible that “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” could be used in a similar manner.
Synthesis of Isocyanate Derivatives
4-Sulfamoylbenzoic acid is also used to synthesize isocyanate derivatives . Given the structural similarity, “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” might also be used for this purpose.
Esterification of Alcohols
4-Sulfamoylbenzoic acid can be used in the esterification of alcohols . It’s possible that “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” could serve a similar role in this process.
Research and Development
As a specialty chemical, “3-[(4-fluorophenyl)sulfamoyl]benzoic Acid” is likely used in various research and development applications . Its precise uses would depend on the specific research goals and experimental design.
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDUXURNHYJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)sulfamoyl]benzoic Acid |
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